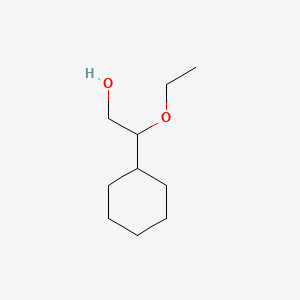
2-Cyclohexyl-2-ethoxyethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-2-ethoxyethan-1-ol is an organic compound with the molecular formula C10H20O2. It is a versatile chemical used in various scientific research fields due to its unique chemical properties. This compound features a cyclohexyl group attached to an ethoxyethanol moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyethan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis. The reaction conditions include:
Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Ethylene oxide: Introduced to the reaction mixture under controlled temperature and pressure.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Material Handling: Ensuring the purity of cyclohexyl bromide and ethylene oxide.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using distillation and recrystallization techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Cyclohexyl ethoxyacetic acid.
Reduction: Cyclohexyl ethoxyethane.
Substitution: Cyclohexyl ethoxyethyl halides.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2-ethoxyethan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2-ethoxyethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing metabolic processes. The compound’s cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexyl group.
Cyclohexylmethanol: Contains a methanol group instead of an ethoxyethanol moiety.
2-Cyclohexyl-2-methoxyethan-1-ol: Similar structure with a methoxy group.
Uniqueness
2-Cyclohexyl-2-ethoxyethan-1-ol is unique due to its ethoxyethanol moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-cyclohexyl-2-ethoxyethanol |
InChI |
InChI=1S/C10H20O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-11H,2-8H2,1H3 |
Clave InChI |
DRBPJEDUVJFCFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CO)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


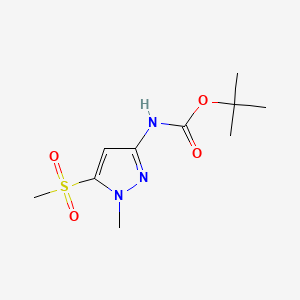
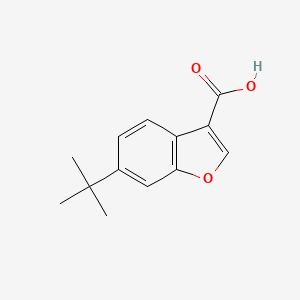
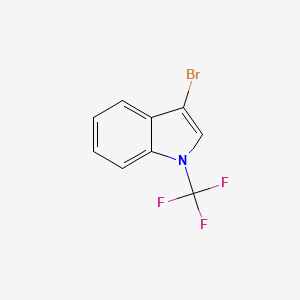
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
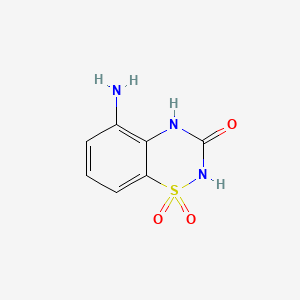
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
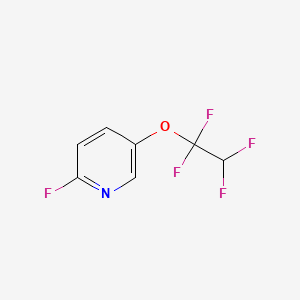
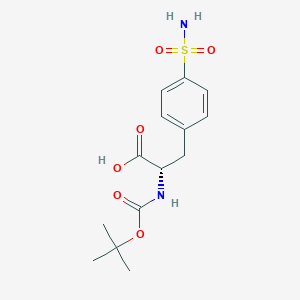
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
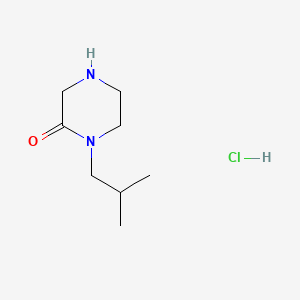
amine hydrochloride](/img/structure/B13463641.png)
![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)

